molecular formula C16H25F6N3O2 B11470986 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide

Cat. No.: B11470986
M. Wt: 405.38 g/mol
InChI Key: CNQFFFFNPJVQPO-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide, though quite a mouthful, is an intriguing compound. Let’s break it down:

    Structure: It consists of a cyclohexane ring with a carboxamide group attached to it. The hexafluoroalkyl substituents add an interesting twist.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One approach involves the direct reaction of hexafluoroisopropanol (HFIP) with cyclohexanecarboxylic acid chloride, followed by amidation with morpholine-4-ethylamine.

    Stepwise Synthesis: Another method starts with the preparation of hexafluoroisopropanol (HFIP) from hexafluoroacetone. HFIP then reacts with cyclohexanecarboxylic acid to form the intermediate, which is subsequently amidated with morpholine-4-ethylamine.

Industrial Production::

    Industrial Scale: Large-scale production typically involves continuous-flow processes, ensuring efficiency and purity.

Chemical Reactions Analysis

    Reactivity: This compound is stable due to the hexafluoroalkyl groups, but it can undergo various reactions

    Common Reagents: Lewis acids (e.g., AlCl₃), nucleophiles (e.g., amines), and oxidants (e.g., H₂O₂).

    Major Products: Amide derivatives, fluorinated alcohols, and related compounds.

Scientific Research Applications

    Chemistry: Used as a solvent in peptide synthesis due to its high ionizing power.

    Biology: Facilitates certain reactions in drug discovery and bioconjugation.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Employed in materials science and lithography.

Mechanism of Action

    Targets: The compound likely interacts with enzymes, receptors, or cellular components.

    Pathways: Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: Its hexafluoroalkyl substituents set it apart.

    Similar Compounds: Related compounds include hexafluoroacetone, hexafluoroisopropanol, and other fluorinated derivatives.

Properties

Molecular Formula

C16H25F6N3O2

Molecular Weight

405.38 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylethylamino)propan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H25F6N3O2/c17-15(18,19)14(16(20,21)22,23-6-7-25-8-10-27-11-9-25)24-13(26)12-4-2-1-3-5-12/h12,23H,1-11H2,(H,24,26)

InChI Key

CNQFFFFNPJVQPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCN2CCOCC2

Origin of Product

United States

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